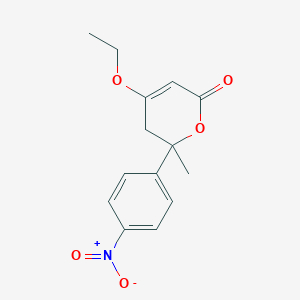
Benzene-1,2,4,5-tetracarboxylic acid;2-pyridin-4-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,2,4,5-tetracarboxylic acid;2-pyridin-4-ylpyridine: is a compound that combines the structural features of benzene-1,2,4,5-tetracarboxylic acid and 2-pyridin-4-ylpyridineIt is extensively used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . 2-pyridin-4-ylpyridine, on the other hand, is a bipyridine derivative known for its coordination chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzene-1,2,4,5-tetracarboxylic acid: can be synthesized by the oxidation of durene (1,2,4,5-tetramethylbenzene) using potassium permanganate in an alkaline medium.
2-pyridin-4-ylpyridine: can be synthesized through a coupling reaction of 4-bromopyridine with 2-pyridylboronic acid using a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods:
- Industrial production of benzene-1,2,4,5-tetracarboxylic acid involves the catalytic oxidation of durene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts .
- 2-pyridin-4-ylpyridine is produced industrially through similar coupling reactions, often using continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene-1,2,4,5-tetracarboxylic acid can undergo further oxidation to form its anhydride derivative.
Substitution: 2-pyridin-4-ylpyridine can undergo electrophilic substitution reactions due to the presence of nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, alkaline medium.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Palladium catalysts, boronic acids, Suzuki coupling conditions.
Major Products:
Oxidation: Benzene-1,2,4,5-tetracarboxylic dianhydride.
Reduction: Benzene-1,2,4,5-tetracarboxylic alcohol.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Chemistry:
- Benzene-1,2,4,5-tetracarboxylic acid is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers .
- 2-pyridin-4-ylpyridine is used in coordination chemistry to form complexes with transition metals .
Biology:
- These compounds are used in the design of bioinorganic complexes for studying metal-protein interactions .
Medicine:
- Potential applications in drug delivery systems due to their ability to form stable complexes with metals .
Industry:
Mechanism of Action
Comparison with Similar Compounds
Properties
CAS No. |
870554-41-9 |
|---|---|
Molecular Formula |
C20H14N2O8 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
benzene-1,2,4,5-tetracarboxylic acid;2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.C10H6O8/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-8H;1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
AUMJLXDFNMNBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC=C2.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)


![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)


![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)

